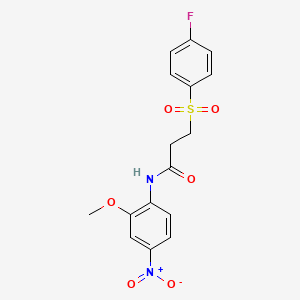

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide

Description

3-(4-Fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide (CAS: 895450-22-3) is a sulfonamide-based compound with the molecular formula C₁₆H₁₅FN₂O₆S and a molecular weight of 382.362 g/mol . Its structure features a 4-fluorophenylsulfonyl group attached to a propanamide backbone, which is further substituted with a 2-methoxy-4-nitrophenyl moiety. The sulfonyl group enhances hydrogen-bond acceptor capacity, while the nitro and methoxy substituents contribute to electronic and steric effects.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNWWDWAHGNHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the fluorophenyl sulfonyl chloride: This is achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate base.

Coupling with the amine: The sulfonyl chloride is then reacted with 2-methoxy-4-nitroaniline under basic conditions to form the desired sulfonamide.

Final coupling: The intermediate product is then coupled with a propanoic acid derivative to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl and nitrophenyl groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Structural and Functional Comparisons

Sulfonyl vs. Sulfanyl Groups :

- The sulfonyl group in the target compound (electron-withdrawing) increases acidity (pKa ~1–2) and hydrogen-bond acceptor capacity compared to the sulfanyl (thioether) analog . This difference may influence binding to polar enzyme active sites.

Nitro vs. In contrast, the methoxy group (electron-donating) in analogs like increases electron density, favoring hydrophobic interactions.

Heterocyclic Modifications :

- Compounds with furan (e.g., ) or tetrazole rings (e.g., ) exhibit improved π-π stacking or metabolic stability, respectively. The target compound lacks such motifs but compensates with sulfonyl and nitro groups for polar interactions.

The target’s nitro group may confer unique selectivity toward nitroreductase-expressing systems .

Biological Activity

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide is a compound of interest due to its potential biological activities. This compound features a sulfonamide functional group, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The presence of the fluorophenyl and nitrophenyl groups may also contribute to its biological activity through various mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16FNO4S

- Molecular Weight : 353.37 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown selective cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: Melanoma Cell Lines

A study focused on a related sulfonamide derivative demonstrated a selective cytotoxic effect on human melanoma cells (VMM917), achieving a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to the compound's ability to induce cell cycle arrest at the S phase and inhibit melanin production, suggesting potential therapeutic applications in melanoma treatment .

Antimicrobial Activity

Sulfonamide compounds are historically recognized for their antimicrobial properties. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This leads to impaired bacterial growth and proliferation.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High (selective) | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Moderate to High | Inhibition of folate synthesis in bacteria |

| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to targets involved in cancer progression and inflammation, indicating potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.